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1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride

PROTAC linker design crosslinking spacer length structure-activity relationship

The compound 1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione hydrochloride (CAS 660843-22-1 free base; Mal-PEG2-NH2 HCl) is a heterobifunctional polyethylene glycol (PEG) linker comprising a maleimide group for thiol-specific conjugation and a terminal primary amine for carboxyl/activated ester coupling, separated by a diethylene glycol spacer (PEG2). Supplied as the hydrochloride salt (molecular weight 264.71 g·mol⁻¹, >98% purity), it is a foundational building block for proteolysis-targeting chimera (PROTAC) synthesis and targeted bioconjugation, with the amine terminus enabling amide bond formation while the maleimide undergoes Michael addition with thiols at pH 5–7.5 to yield a stable thioether bond.

Molecular Formula C10H17ClN2O4
Molecular Weight 264.70 g/mol
Cat. No. B13996378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride
Molecular FormulaC10H17ClN2O4
Molecular Weight264.70 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCN.Cl
InChIInChI=1S/C10H16N2O4.ClH/c11-3-5-15-7-8-16-6-4-12-9(13)1-2-10(12)14;/h1-2H,3-8,11H2;1H
InChIKeyYSXOVEUQMYZZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione Hydrochloride: Heterobifunctional PEG2-Maleimide Linker for Bioconjugation and PROTAC Procurement


The compound 1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione hydrochloride (CAS 660843-22-1 free base; Mal-PEG2-NH2 HCl) is a heterobifunctional polyethylene glycol (PEG) linker comprising a maleimide group for thiol-specific conjugation and a terminal primary amine for carboxyl/activated ester coupling, separated by a diethylene glycol spacer (PEG2) . Supplied as the hydrochloride salt (molecular weight 264.71 g·mol⁻¹, >98% purity), it is a foundational building block for proteolysis-targeting chimera (PROTAC) synthesis and targeted bioconjugation, with the amine terminus enabling amide bond formation while the maleimide undergoes Michael addition with thiols at pH 5–7.5 to yield a stable thioether bond .

Why Mal-PEG2-Amine Hydrochloride Cannot Be Replaced by Generic PEG Linkers or Alternative Salts in Critical Workflows


PEG-maleimide linkers are not functionally interchangeable: the discrete ethylene glycol repeat number (n=2) sets a contour length of approximately 17.6 Å, a parameter that directly governs ternary complex formation efficiency in PROTAC-mediated ubiquitination and degradation potency . Substituting PEG1 (one unit, shorter reach) or PEG3/PEG4 (longer, altered conformational ensemble) can shift the distance between the warhead and E3 ligase ligand, leading to divergent DC₅₀ values in the same target system [1]. Additionally, the hydrochloride salt form provides a defined counterion that can influence solubility, hygroscopicity, and compatibility with amine-reactive downstream chemistry differently than the more common trifluoroacetate (TFA) salt . These structure-dependent variables make lot-to-lot substitution without re-optimization a source of reproducibility failure in PROTAC campaigns and bioconjugation workflows.

Quantitative Differentiation Evidence for 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione Hydrochloride vs. Closest Analogs


PEG2 Spacer Defines a Discrete 17.6 Å Contour Length That Distinguishes It from PEG1 and PEG3 Homologs

The PEG2 spacer in Mal-PEG2-amine hydrochloride provides a contour length of 17.6 Å between the maleimide and amine termini, as established by the SM(PEG)n crosslinker series where n=2 yields a 17.6 Å arm . This distance is the shortest discrete increment in the commercially available amine-to-sulfhydryl PEG linker series, with PEG1 (single ethylene glycol unit) being ~13.2 Å and PEG3 (triethylene glycol) measuring ~21.9 Å. In a defined PROTAC system targeting ERα (LCL-ER(dec)), the PEG2-linked construct LCL-ER(dec)-P2 exhibited ERα binding with an IC₅₀ of 30–50 nM, identical to its PEG4 counterpart LCL-ER(dec)-P4, yet both differed from the PEG3 variant (LCL-ER(dec)) which showed superior degradation activity [1]. This demonstrates that a 2-unit PEG spacer is not simply an intermediate between 1 and 3 units; its specific spatial reach can yield distinct degradation profiles depending on the ternary complex geometry.

PROTAC linker design crosslinking spacer length structure-activity relationship

Covalent Conjugation Efficiency of Short PEG Linkers (PEG4/PEG8) Versus Non-PEG Linker: 70–86% Covalent Binding

In a comparative study of panitumumab–indocyanine green (ICG) conjugates, short PEG linkers (ICG-PEG4-Sulfo-OSu and ICG-PEG8-Sulfo-OSu) achieved 70–86% covalent binding to the antibody, compared to the standard ICG-Sulfo-OSu derivative (no PEG spacer) which exhibited significant non-covalent dissociation in vivo [1]. The PEGylated conjugates demonstrated a tumor-to-background ratio of 15.8 for EGFR-positive versus EGFR-negative tumors and a tumor-to-liver ratio of 6.9 at 3 days post-injection [1]. While the published study used PEG4 and PEG8 (not PEG2), the class-level principle—that introducing a short PEG spacer between the maleimide-reactive moiety and the payload dramatically improves covalent conjugation efficiency—applies to the PEG2 scaffold, which provides the minimal hydrophilic spacer capable of mitigating hydrophobic aggregation and non-specific binding.

antibody conjugation fluorescence imaging in vivo probe performance

PROTAC Degradation Potency Achieved with PEG2-Containing Linker: JB300 DC₅₀ = 30 nM for Aurora A

The PROTAC degrader JB300, which incorporates a Boc-NH-PEG2-C2-NH2 linker (structurally derived from the Mal-PEG2-amine scaffold), achieves a DC₅₀ of 30 nM for selective Aurora A kinase degradation in cancer cell models [1]. This places the PEG2-linked PROTAC in the single-digit to low nanomolar potency range, a benchmark for effective degraders. While head-to-head PEG1/PEG3/PEG4 linker comparisons within the same Aurora A PROTAC series are not publicly available, the 30 nM DC₅₀ attained with the PEG2-derived linker validates that the diethylene glycol spacer length is capable of supporting productive ternary complex formation leading to efficient ubiquitination and degradation. This potency compares favorably to earlier-generation Aurora A inhibitors that rely solely on occupancy-driven pharmacology.

PROTAC degradation Aurora A kinase targeted protein degradation

Hydrochloride Salt Form Offers Distinct Handling and Solubility Profile Compared to Trifluoroacetate (TFA) Salt

Mal-PEG2-amine is commercially supplied in two predominant salt forms: the hydrochloride (HCl) salt (MW 264.71 g·mol⁻¹) and the trifluoroacetate (TFA) salt (MW 342.27 g·mol⁻¹) . The HCl salt provides a chloride counterion that is largely inert in subsequent amide coupling reactions, whereas residual TFA can form trifluoroacetyl adducts with free amines, potentially capping the reactive terminus and reducing conjugation yield [1]. The molecular weight difference (HCl salt is ~78 g·mol⁻¹ lighter) means that for an equimolar reaction the HCl salt requires ~23% less mass per mole, a practical advantage for milligram-scale PROTAC library synthesis. The HCl salt is reported to be soluble in water, DMSO, and DCM .

salt form selection PROTAC building block amine reactivity

High-Value Application Scenarios for 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione Hydrochloride in Research and Development


PROTAC Linker Building Block for Targeted Protein Degradation

Use Mal-PEG2-amine hydrochloride as the PEG2 linker component in the modular assembly of PROTACs, connecting an E3 ubiquitin ligase ligand (e.g., cereblon, VHL, or IAP ligands) via amide coupling to the terminal amine and a target protein warhead via thiol-maleimide conjugation . The 17.6 Å spacer length provides a defined spatial separation that supports ternary complex formation, with the potential to achieve DC₅₀ values in the low nanomolar range, as demonstrated by the JB300 Aurora A degrader (DC₅₀ 30 nM) [2]. The HCl salt avoids TFA-mediated amine capping, ensuring maximal free amine availability for coupling.

Site-Specific Antibody–Payload Conjugation with Reduced Non-Covalent Dissociation

In antibody–dye or antibody–drug conjugate preparation, the PEG2 spacer mitigates hydrophobic aggregation between the maleimide-linked payload and the antibody surface. Class-level evidence from PEG4/PEG8 linkers shows covalent binding efficiencies of 70–86% and superior in vivo tumor-to-background ratios (15.8 for EGFR+/EGFR− tumors) compared to non-PEG linkers [1]. Mal-PEG2-amine hydrochloride provides the shortest PEG spacer available for this purpose, minimizing added molecular weight while still conferring solubility and flexibility advantages.

Heterobifunctional Crosslinking in Structural Biology and Interactomics

Employ Mal-PEG2-amine hydrochloride as a thiol- and amine-reactive crosslinker for capturing transient protein–protein interactions, where the 17.6 Å spacer distance constrains crosslink identification to direct binding interfaces . The water-soluble PEG spacer reduces non-specific hydrophobic crosslinking artifacts compared to alkyl-chain crosslinkers such as SMCC or sulfo-SMCC, improving signal-to-noise in mass spectrometry-based crosslink analysis.

Surface Functionalization and Biosensor Construction

Immobilize thiol-containing biomolecules (peptides, oligonucleotides, antibody fragments) onto amine-functionalized surfaces or nanoparticles using Mal-PEG2-amine hydrochloride as a bifunctional tether. The PEG2 spacer provides a hydrophilic, low-fouling layer that minimizes non-specific protein adsorption while maintaining a short, defined tether distance for efficient electron transfer or fluorescence resonance energy transfer (FRET)-based detection .

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